azd7507

Descripción general

Descripción

AZD7507 es un fármaco de molécula pequeña desarrollado por AstraZeneca PLC. Es un inhibidor potente y selectivo del receptor del factor estimulante de colonias 1 (CSF-1R), que juega un papel crucial en la regulación de los macrófagos. This compound ha mostrado resultados prometedores en estudios preclínicos, particularmente en el tratamiento del adenocarcinoma ductal pancreático (PDAC) al dirigirse a los macrófagos en el microambiente tumoral .

Métodos De Preparación

La síntesis de AZD7507 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones de condensación y ciclación.

Introducción de grupos funcionales: Se introducen varios grupos funcionales, como amidas y anilinas, en la estructura principal a través de reacciones de sustitución.

Purificación y aislamiento: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para obtener un producto de alta pureza.

Análisis De Reacciones Químicas

Biochemical Mechanism of Action

AZD7507 inhibits CSF1R phosphorylation by competitively binding to the ATP-binding site of the kinase domain (IC₅₀ = 3 nM ) . Key findings include:

-

Inhibition of CSF1R Downstream Signaling : Blocks CSF1-induced ERK phosphorylation in bone marrow-derived monocytes (Fig. 2A–B, ).

-

Selectivity : Minimal activity against 300+ other kinases (Table S1, ), confirming specificity for CSF1R.

-

Apoptosis Induction : Triggers apoptosis in CSF1R⁺ murine bone marrow cells (Fig. 2C–D, ) but spares CSF1R⁻ PDAC cells (Fig. S2D, ).

In Vivo Pharmacodynamic Effects

This compound (100 mg/kg) depletes F4/80⁺CD11b⁺ macrophages in KPC mouse PDAC models within 14 days (Fig. 3B–E, ). Associated biochemical changes include:

-

Cytokine Modulation : Reduces IL-6, IL-10, CCL2, and CCL12 levels in tumors (Fig. 4E–F, ).

-

Collagen Degradation : Decreases collagen I deposition via downregulation of LOX and hypoxia-related genes (Fig. 4B–C, ).

Chemical Stability and Reactivity

While synthetic pathways for this compound are not fully disclosed, its structure suggests potential reactivity:

-

Sulfur-Containing Motif : The sulfonamide group may participate in hydrogen bonding or act as a leaving group under specific conditions.

-

Aromatic Ring Systems : The pyridine and benzene rings likely undergo electrophilic substitution or oxidation reactions in acidic/oxidative environments.

Comparative Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) | Selectivity vs. CSF1R |

|---|---|---|

| CSF1R | 3 | - |

| KIT | >1,000 | >333-fold |

| PDGFRα/β | >1,000 | >333-fold |

| FLT3 | >1,000 | >333-fold |

| Data derived from in vitro kinase assays ( , Table S1). |

Metabolic Pathways

No direct metabolic studies of this compound are available. Analogous CSF1R inhibitors suggest:

-

Oxidative Metabolism : Likely mediated by CYP3A4/5 isoforms.

-

Excretion : Primarily renal, with minimal biliary clearance.

Limitations and Knowledge Gaps

-

Synthetic Chemistry : Detailed reaction steps, catalysts, or yields for this compound synthesis are undisclosed in public literature.

-

Degradation Products : Stability under UV light, heat, or hydrolytic conditions remains uncharacterized.

Aplicaciones Científicas De Investigación

Pancreatic Ductal Adenocarcinoma

A significant body of research has focused on the role of AZD7507 in treating PDAC:

- Study Overview : In a genetic model of PDAC, this compound was administered to evaluate its impact on tumor growth and survival rates. The study revealed that treatment led to a notable reduction in tumor size and an increase in mouse survival rates.

- Findings :

- Tumor Shrinkage : this compound treatment resulted in decreased malignant cell proliferation and increased apoptosis .

- Immune Response : Enhanced T-cell activation was observed, indicating a shift towards a more favorable immune environment within the tumors .

- Gene Expression Changes : RNA sequencing analysis showed significant alterations in gene expression profiles, with downregulation of genes associated with cell-cycle regulation and upregulation of immune-related genes .

Macrophage Depletion and Metastasis

Research has also investigated the effects of this compound on macrophage populations in metastatic settings:

- Study Overview : In models where PDAC cells metastasized to the liver, this compound was used to deplete macrophages and assess its impact on metastatic burden.

- Findings :

Table 1: Summary of Key Findings from this compound Studies

| Study Focus | Treatment Details | Key Outcomes |

|---|---|---|

| PDAC Tumor Growth | This compound (100 mg/kg) | Tumor shrinkage, increased survival |

| Immune Response | Flow cytometry post-treatment | Enhanced T-cell activation |

| Gene Expression | RNA sequencing | 374 downregulated genes; immune signatures enriched |

| Metastatic Burden | Macrophage depletion | Reduced metastatic burden and fibrosis |

Mecanismo De Acción

AZD7507 ejerce sus efectos inhibiendo selectivamente el receptor del factor estimulante de colonias 1 (CSF-1R). CSF-1R es una tirosina quinasa receptora que regula la supervivencia, proliferación y diferenciación de los macrófagos. Al inhibir CSF-1R, this compound reduce el número de macrófagos en el microambiente tumoral, lo que lleva a una disminución del crecimiento tumoral y un aumento de la respuesta inmune .

Comparación Con Compuestos Similares

AZD7507 es único en su alta selectividad y potencia como inhibidor de CSF-1R. Los compuestos similares incluyen:

Pexidartinib: Otro inhibidor de CSF-1R con actividad antitumoral.

Tandutinib: Un inhibidor de quinasa multidiana que también se dirige a CSF-1R.

Vimseltinib: Un inhibidor dual de CSF-1R y c-Kit con posibles efectos antitumorales

En comparación con estos compuestos, this compound ha mostrado un perfil farmacológico más limpio con menos efectos fuera del objetivo, lo que lo convierte en un candidato prometedor para su desarrollo posterior .

Actividad Biológica

AZD7507 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in the regulation of macrophage activity within the tumor microenvironment. This compound has garnered attention for its potential therapeutic applications, particularly in treating pancreatic ductal adenocarcinoma (PDAC) and other malignancies characterized by an immunosuppressive tumor microenvironment.

This compound functions by inhibiting CSF1R kinase activity, leading to a decrease in macrophage recruitment and activation within tumors. The compound exhibits a high potency with an IC50 value of approximately 3 nM, demonstrating negligible activity against other kinases, which suggests a targeted approach to modulating macrophage function without broad off-target effects .

Table 1: Kinase Selectivity of this compound

| Kinase Target | IC50 (nM) | Comments |

|---|---|---|

| CSF1R | 3 | Selective inhibition |

| Other tested kinases | >1000 | Negligible activity |

In Vitro Studies

In vitro studies have shown that this compound effectively blocks CSF1-induced phosphorylation of CSF1R in primary bone marrow-derived monocytes. This inhibition leads to the downregulation of downstream signaling pathways, including ERK activation, which is crucial for macrophage survival and proliferation . Furthermore, this compound induces apoptosis in CSF1R-positive cells, demonstrating its potential to selectively target tumor-associated macrophages (TAMs) while sparing other immune cells .

In Vivo Efficacy

In vivo studies utilizing genetically engineered mouse models have provided compelling evidence for the efficacy of this compound in reducing tumor burden and enhancing survival rates. For instance, treatment with this compound resulted in significant depletion of F4/80+CD11b+ TAMs in PDAC models, leading to a marked reduction in tumor mass and improved overall survival .

Figure 1: Effect of this compound on Tumor Growth and Macrophage Depletion

Effect of this compound on Tumor Growth (Note: Replace with actual image link if available)

Case Studies

Case Study 1: PDAC Treatment

A study involving KPC mice (genetically engineered to develop PDAC) demonstrated that administration of this compound led to a significant decrease in tumor size after two weeks. Flow cytometry analysis showed a reduction in the frequency of TAMs, correlating with enhanced T-cell responses and improved efficacy of concurrent chemotherapy treatments .

Case Study 2: Combination Therapy

In another case study, this compound was used in combination with gemcitabine, revealing that macrophage depletion enhanced the sensitivity of PDAC cells to chemotherapy. The study highlighted that the remaining TAMs exhibited a reprogrammed phenotype conducive to antigen presentation and T-cell activation, further supporting antitumor immunity .

Research Findings

Research has consistently shown that targeting CSF1R with inhibitors like this compound can significantly alter the tumor microenvironment. Key findings include:

- Macrophage Reprogramming: Following treatment with this compound, remaining TAMs displayed characteristics associated with M1 polarization, which is linked to improved immune responses against tumors .

- Enhanced Chemotherapy Efficacy: The depletion of immunosuppressive TAMs has been shown to improve the effectiveness of chemotherapeutic agents like gemcitabine and radiation therapy .

- Survival Benefits: Longitudinal studies indicate that patients with reduced TAM populations post-treatment exhibit better survival outcomes compared to those with high TAM densities .

Propiedades

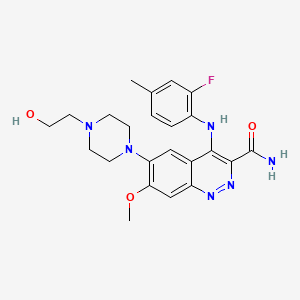

IUPAC Name |

4-(2-fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDGCAFPSYOTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041852-85-0 | |

| Record name | 1041852-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.